![molecular formula C15H19NO6 B14004440 Diethyl [1-(4-nitrophenyl)ethyl]propanedioate CAS No. 37556-09-5](/img/structure/B14004440.png)
Diethyl [1-(4-nitrophenyl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate is an organic compound with the molecular formula C15H19NO6 It is a derivative of diethyl malonate, where the malonate moiety is substituted with a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate typically involves the alkylation of diethyl malonate with 1-(4-nitrophenyl)ethyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 1-(4-nitrophenyl)ethyl bromide to form diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Diethyl malonate and 4-nitrophenylacetic acid.
Reduction: Diethyl 2-[1-(4-aminophenyl)ethyl]propanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. The compound can interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester without the nitrophenyl group.
Diethyl 2-(4-nitrophenyl)malonate: Similar structure but with different substitution pattern.
Ethyl 2-(4-nitrophenyl)acetate: Contains a nitrophenyl group but lacks the malonate moiety.
Uniqueness
Diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate is unique due to the presence of both the nitrophenyl group and the malonate moiety
Propriétés
Numéro CAS |
37556-09-5 |
|---|---|
Formule moléculaire |
C15H19NO6 |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C15H19NO6/c1-4-21-14(17)13(15(18)22-5-2)10(3)11-6-8-12(9-7-11)16(19)20/h6-10,13H,4-5H2,1-3H3 |
Clé InChI |
IHEKCIFQDKKXHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
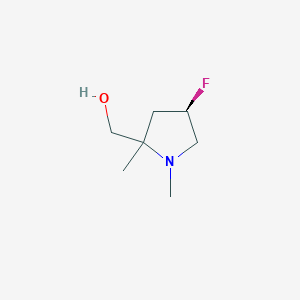
![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)
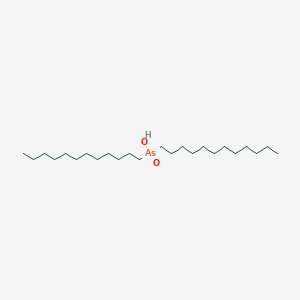

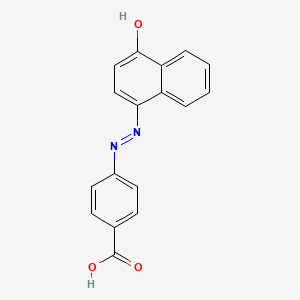
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
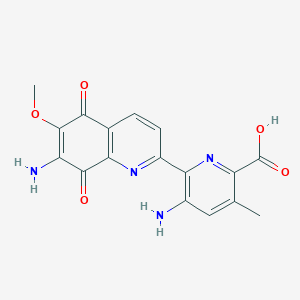

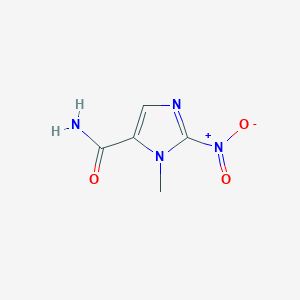
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
